c[RGDf-(R)-N-Me-alpha-TfmF]
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Overview
Description
The compound C[RGDf-®-N-Me-alpha-TfmF] is a cyclic peptide that contains the arginine-glycine-aspartic acid (RGD) sequence. This sequence is known for its high affinity to integrin receptors, particularly the alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The compound is often used in biomedical research for targeting and imaging tumors due to its ability to bind selectively to integrin receptors overexpressed in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C[RGDf-®-N-Me-alpha-TfmF] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through cyclization reactions, often using coupling agents like HATU or EDC/NHS . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of such specialized peptides is less common, it can be achieved through automated peptide synthesizers that allow for high-throughput synthesis. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for biomedical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the side chains of amino acids like lysine or arginine.
Cyclization Reactions: The formation of the cyclic structure itself is a key reaction, often facilitated by coupling agents.
Common Reagents and Conditions:
Coupling Agents: HATU, EDC/NHS
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) for amino groups
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Major Products Formed: The primary product is the cyclic peptide C[RGDf-®-N-Me-alpha-TfmF] , with potential side products being linear peptides or incomplete sequences, which are typically removed during purification .
Scientific Research Applications
Chemistry: The compound is used in the development of integrin-targeting agents for drug delivery systems and imaging probes .
Biology: In biological research, it is employed to study cell adhesion, migration, and signaling pathways involving integrins .
Medicine: The compound has significant applications in cancer research, particularly in the imaging and targeted therapy of tumors. It is used to deliver therapeutic agents directly to cancer cells, minimizing damage to healthy tissues .
Industry: In the pharmaceutical industry, C[RGDf-®-N-Me-alpha-TfmF] is used in the development of diagnostic tools and targeted therapies for various diseases, including cancer .
Mechanism of Action
The compound exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, disrupting cell adhesion and migration. The compound’s cyclic structure enhances its stability and binding affinity, making it a potent inhibitor of integrin-mediated processes .
Comparison with Similar Compounds
Cilengitide (EMD 121974): Another cyclic RGD peptide with high affinity for alphaVbeta3 integrin.
C[RGDfK]: A cyclic peptide similar to C[RGDf-®-N-Me-alpha-TfmF] , used in cancer imaging and therapy.
Uniqueness: C[RGDf-®-N-Me-alpha-TfmF] is unique due to its specific modifications, such as the presence of a trifluoromethylphenylalanine (TfmF) residue, which enhances its binding affinity and stability compared to other RGD peptides .
Properties
Molecular Formula |
C32H39F3N8O7 |
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Molecular Weight |
704.7 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31+/m0/s1 |
InChI Key |
IKBMFRHCMUKOBA-ZAUAPEEVSA-N |
Isomeric SMILES |
CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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